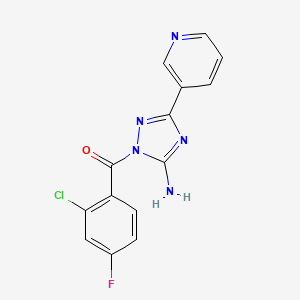![molecular formula C14H14ClN7 B7433743 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of cancer. By inhibiting BRD4, 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine prevents the expression of genes that are critical for tumor growth and survival.
Biochemical and Physiological Effects:
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine has been shown to induce cell cycle arrest and apoptosis in tumor cells. It also inhibits the migration and invasion of tumor cells. In addition, it has been shown to sensitize tumor cells to other anticancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine is its potency and selectivity for BRD4. This makes it an attractive tool for studying the role of BRD4 in cancer and other diseases. However, one limitation is that it has poor solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine and other BRD4 inhibitors. One area of interest is the combination of BRD4 inhibitors with other anticancer agents, such as immunotherapy. Another area of interest is the development of more potent and selective BRD4 inhibitors that can overcome some of the limitations of 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine. Finally, there is interest in exploring the role of BRD4 in other diseases, such as inflammation and cardiovascular disease.
Synthesemethoden
The synthesis of 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine involves several steps, starting with the reaction of 2-chloro-4,6-diamino pyrimidine with 5-phenyl-2-(trifluoromethyl)imidazole to form the intermediate compound. This is then reacted with 2-chloro-5-nitrobenzaldehyde to form the final product, 6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer. In addition, it has been shown to be effective in animal models of cancer, including xenograft models and genetically engineered mouse models.
Eigenschaften
IUPAC Name |
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN7/c15-12-11(16)13(22-14(17)21-12)19-7-10-18-6-9(20-10)8-4-2-1-3-5-8/h1-6H,7,16H2,(H,18,20)(H3,17,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIDAIKMAHEVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC3=C(C(=NC(=N3)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone](/img/structure/B7433669.png)

![N-[(2-chloro-5-fluoropyridin-3-yl)methyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide](/img/structure/B7433684.png)
![N-[[1-[4-(fluoromethyl)benzoyl]-5-methylpyrrolidin-3-yl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7433698.png)

![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433713.png)

![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)
![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)

![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)